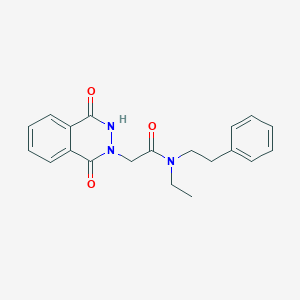
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, commonly known as DMTP, is a synthetic compound that belongs to the class of phenylsulfonyl pyrrolidines. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and maturation. DMTP has been the subject of extensive scientific research due to its potential applications in various fields, including drug discovery, cancer therapy, and neurodegenerative diseases.
作用機序
DMTP exerts its inhibitory effect on 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine by binding to its active site and preventing the formation of disulfide bonds between cysteine residues in proteins. This disrupts the proper folding and maturation of proteins, leading to their degradation and accumulation of misfolded proteins in the endoplasmic reticulum (ER). This triggers the unfolded protein response (UPR), a cellular stress response that aims to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity.
Biochemical and Physiological Effects
DMTP has been shown to have a potent antiproliferative effect on cancer cells by inducing ER stress and UPR-mediated apoptosis. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and dengue virus, by disrupting the proper folding and maturation of viral proteins. In addition, DMTP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, by reducing the accumulation of misfolded proteins in the brain.
実験室実験の利点と制限
DMTP has several advantages as a research tool, including its high potency and selectivity for 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, its ability to induce ER stress and UPR-mediated apoptosis, and its potential applications in various fields, including drug discovery and cancer therapy. However, there are also some limitations to its use, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research on DMTP, including the development of more potent and selective 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine inhibitors, the elucidation of the molecular mechanisms underlying its antiproliferative and antiviral effects, and the evaluation of its potential applications in other diseases, such as diabetes and cardiovascular diseases. In addition, the development of DMTP-based drug delivery systems and imaging probes may also have important implications for the diagnosis and treatment of various diseases.
合成法
The synthesis of DMTP involves a multi-step process that starts with the reaction of 4,5-dimethoxy-2-methylbenzene with methanesulfonyl chloride in the presence of a base to yield 1-(4,5-dimethoxy-2-methylphenyl)sulfonyl chloride. This intermediate is then reacted with 2-thiophen-2-ylpyrrolidine in the presence of a base and a catalyst to give DMTP in high yield and purity.
科学的研究の応用
DMTP has been extensively studied for its potential applications in drug discovery and development. As a potent inhibitor of 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, DMTP can modulate protein folding and maturation, which are essential processes for the proper functioning of cells. This makes DMTP a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and viral infections.
特性
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-10-14(21-2)15(22-3)11-17(12)24(19,20)18-8-4-6-13(18)16-7-5-9-23-16/h5,7,9-11,13H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOMZDONAVXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2C3=CC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551129.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
![N-(3,4-difluorophenyl)-N-ethyl-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7551167.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551168.png)
![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)
![1-(furan-2-carbonyl)-N-[[3-(furan-2-carbonylamino)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7551174.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B7551190.png)
![2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7551196.png)
![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)